Cas no 98966-14-4 (Acetaminophen Dimer)
Acetaminophen Dimer Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-dihydroxy-5,5'-diacetyldiaminebiphenyl
- Acetaminophen Dimer
- N-[3-(5-acetamido-2-hydroxyphenyl)-4-hydroxyphenyl]acetamide
- 98966-14-4
- Q27453740
- Acetamide, N,N'-(6,6'-dihydroxy[1,1'-biphenyl]-3,3'-diyl)bis-
- Acetamide, N,N'-(6,6'-dihydroxy(1,1'-biphenyl)-3,3'-diyl)bis-
- N,N-(6,6-Dihydroxy-[1,1-biphenyl]-3,3-diyl)diacetamide; Paracetamol Dimer Impurity
- 3E1
- Acetaminophen TP mz 301, RT 3.50
- N,N'-(6,6'-Dihydroxy-[1,1'-biphenyl]-3,3'-diyl)diacetamide
- 3UMW7AU2LD
- AcetaminophenDimer-d6
- DTXSID10243885
- SCHEMBL16504459
- FT-0661045
- DiOH-diAcNH-biphenyl
- UNII-3UMW7AU2LD
- BCP25661
- N,N'-(6,6'-Dihydroxy(1,1'-biphenyl)-3,3'-diyl)bisacetamide
- n,n'-(6,6'-dihydroxybiphenyl-3,3'-diyl)diacetamide
- N,N'-(6,6'-DIHYDROXY(1,1'-BIPHENYL)-3,3'-DIYL)BIS(ACETAMIDE)
- DB-403491
- N,N'-(6,6'-Dihydroxy[1,1'-biphenyl]-3,3'-diyl)bis[acetamide]
- G79104
-
- Inchi: 1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)
- InChI Key: PHJCCQZHFLRCAA-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C=C1C1C(=CC=C(C=1)NC(C)=O)O)NC(C)=O
Computed Properties
- Exact Mass: 300.11100700g/mol
- Monoisotopic Mass: 300.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 98.7Ų
Acetaminophen Dimer Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A161235-25mg |
Acetaminophen Dimer |
98966-14-4 | 25mg |
$ 227.00 | 2023-09-09 | ||
| TRC | A161235-250mg |
Acetaminophen Dimer |
98966-14-4 | 250mg |
$ 1757.00 | 2023-09-09 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479405-25 mg |
Acetaminophen Dimer, |
98966-14-4 | 25mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480504-2.5 mg |
Acetaminophen Dimer-d6, |
98966-14-4 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479405-25mg |
Acetaminophen Dimer, |
98966-14-4 | 25mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480504-2.5mg |
Acetaminophen Dimer-d6, |
98966-14-4 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| 1PlusChem | 1P01CBUF-5mg |
Acetamide, N,N'-(6,6'-dihydroxy[1,1'-biphenyl]-3,3'-diyl)bis- |
98966-14-4 | 95% | 5mg |
$105.00 | 2024-04-19 | |
| 1PlusChem | 1P01CBUF-25mg |
Acetamide, N,N'-(6,6'-dihydroxy[1,1'-biphenyl]-3,3'-diyl)bis- |
98966-14-4 | 95% | 25mg |
$315.00 | 2024-04-19 | |
| 1PlusChem | 1P01CBUF-100mg |
Acetamide, N,N'-(6,6'-dihydroxy[1,1'-biphenyl]-3,3'-diyl)bis- |
98966-14-4 | 95% | 100mg |
$991.00 | 2024-04-19 | |
| A2B Chem LLC | AW54039-100mg |
Acetamide, N,N'-(6,6'-dihydroxy[1,1'-biphenyl]-3,3'-diyl)bis- |
98966-14-4 | 100mg |
$1359.00 | 2024-07-18 |
Acetaminophen Dimer Suppliers
Acetaminophen Dimer Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Acetaminophen Dimer
Comprehensive Analysis of Acetaminophen Dimer (CAS No. 98966-14-4): Properties, Applications, and Research Insights
The Acetaminophen Dimer (CAS No. 98966-14-4) is a structurally unique derivative of the widely used analgesic and antipyretic drug, acetaminophen. This compound has garnered significant attention in pharmaceutical research due to its potential enhanced efficacy and reduced side effects compared to its monomeric counterpart. The dimerization process involves the covalent linkage of two acetaminophen molecules, resulting in a compound with distinct physicochemical properties and biological activity.
Recent studies have explored the pharmacokinetics and pharmacodynamics of Acetaminophen Dimer, revealing promising results in terms of sustained release and improved bioavailability. Researchers are particularly interested in its potential applications for chronic pain management, where prolonged drug action is highly desirable. The compound's mechanism of action, while similar to acetaminophen, shows subtle differences that may account for its altered therapeutic profile.
From a chemical perspective, Acetaminophen Dimer (CAS No. 98966-14-4) exhibits interesting structural features. The dimerization typically occurs through an ether or ester linkage between the phenolic hydroxyl groups of two acetaminophen molecules. This modification significantly impacts the compound's solubility, stability, and membrane permeability, which are critical factors in drug formulation and delivery.
The synthesis of Acetaminophen Dimer has been optimized in recent years, with green chemistry approaches gaining prominence. Researchers are focusing on solvent-free reactions and catalytic methods to improve yield and purity while minimizing environmental impact. These advancements align with the growing demand for sustainable pharmaceutical manufacturing processes.
In analytical chemistry, various techniques have been employed to characterize Acetaminophen Dimer. High-performance liquid chromatography (HPLC) remains the gold standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed structural information. These analytical methods are crucial for quality control in both research and potential industrial production.
The potential therapeutic advantages of Acetaminophen Dimer over conventional acetaminophen include reduced hepatotoxicity at equivalent doses, a concern that has been widely discussed in medical literature. This property makes it particularly interesting for development as a safer alternative for long-term pain management, addressing one of the major limitations of current acetaminophen-based therapies.
Current research trends focus on the structure-activity relationship of Acetaminophen Dimer, with computational chemistry playing an increasingly important role. Molecular docking studies and quantitative structure-activity relationship (QSAR) models help predict biological activity and optimize the compound's therapeutic potential. These in silico approaches significantly accelerate the drug development process.
From a formulation perspective, Acetaminophen Dimer presents both challenges and opportunities. Its altered solubility profile compared to acetaminophen requires innovative approaches to drug delivery systems. Researchers are exploring various carriers, including cyclodextrins and polymeric nanoparticles, to enhance its dissolution characteristics and bioavailability.
The patent landscape surrounding Acetaminophen Dimer (CAS No. 98966-14-4) has been evolving rapidly, with several pharmaceutical companies filing applications for novel synthesis methods and therapeutic applications. This intellectual property activity indicates growing commercial interest in the compound's potential as a next-generation analgesic.
In terms of regulatory considerations, Acetaminophen Dimer would need to undergo comprehensive safety and efficacy evaluations before clinical use. The compound's status as a derivative of an approved drug may potentially streamline some aspects of the regulatory pathway, though full preclinical and clinical testing would still be required.
Future research directions for Acetaminophen Dimer include investigating its potential synergistic effects with other analgesics, exploring novel indications beyond pain management, and developing targeted delivery systems. The compound's unique properties make it a promising candidate for personalized medicine approaches in pain therapy.
As the scientific community continues to explore the potential of Acetaminophen Dimer (CAS No. 98966-14-4), it represents an excellent example of how molecular modification of existing drugs can lead to improved therapeutic options. The compound's development trajectory offers valuable insights into modern drug discovery strategies and the evolving landscape of analgesic development.
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